2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane
Overview
Description
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(5-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyethyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its desired effects. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(5-Bromo-2-chlorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(5-Bromo-2-methylphenoxy)ethyl)-1,3-dioxolane
Uniqueness
2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane is unique due to the specific combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxolane ring also adds to its distinctiveness, providing additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFUZQQVIJOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218595 | |
Record name | 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-96-9 | |
Record name | 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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